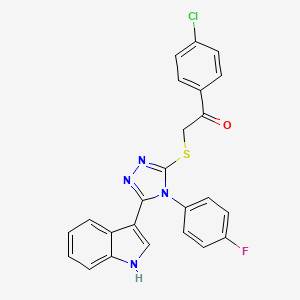

1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

CAS No.: 946359-88-2

Cat. No.: VC7087726

Molecular Formula: C24H16ClFN4OS

Molecular Weight: 462.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946359-88-2 |

|---|---|

| Molecular Formula | C24H16ClFN4OS |

| Molecular Weight | 462.93 |

| IUPAC Name | 1-(4-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |

| Standard InChI | InChI=1S/C24H16ClFN4OS/c25-16-7-5-15(6-8-16)22(31)14-32-24-29-28-23(30(24)18-11-9-17(26)10-12-18)20-13-27-21-4-2-1-3-19(20)21/h1-13,27H,14H2 |

| Standard InChI Key | ZESKCCRFPKBLFM-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)C5=CC=C(C=C5)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s backbone consists of a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. This core is substituted at positions 3, 4, and 5:

-

Position 3: A thioether (-S-) group bridges the triazole to a 2-ethanone moiety.

-

Position 4: A 4-fluorophenyl group, introducing electron-withdrawing effects.

-

Position 5: A 1H-indol-3-yl group, contributing π-π stacking potential and hydrogen-bonding capabilities.

The ethanone group is further substituted with a 4-chlorophenyl ring, enhancing hydrophobic interactions .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C24H17ClFN5OS |

| Molecular Weight | 483.94 g/mol |

| IUPAC Name | 1-(4-Chlorophenyl)-2-[(4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone |

| Key Functional Groups | Triazole, Thioether, Ketone, Halogenated Aromatics |

The stereoelectronic profile of this compound is defined by the electron-deficient fluorophenyl group and the electron-rich indole system, creating a dipole moment that may enhance receptor binding .

Synthetic Methodologies

Triazole Core Construction

The 1,2,4-triazole ring is typically synthesized via cyclocondensation reactions. A common approach involves:

-

Hydrazine-carbothioamide Formation: Reacting thiosemicarbazide with a carbonyl compound (e.g., 4-fluorophenyl glyoxal) to form a thiosemicarbazone intermediate .

-

Cyclization: Intramolecular dehydration using acidic (H2SO4) or basic (NaOH) conditions to yield the triazole core .

Functionalization Steps

-

Thioether Linkage: Nucleophilic substitution between a triazole-thiol intermediate and α-chloro-4-chlorophenyl ethanone under basic conditions (e.g., K2CO3 in DMF).

-

Indole Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the indole moiety at position 5 of the triazole .

Table 2: Representative Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiosemicarbazone Formation | Thiosemicarbazide, EtOH, Δ | 78 |

| 2 | Cyclization | H2SO4, 100°C | 65 |

| 3 | Thioether Formation | K2CO3, DMF, 60°C | 82 |

| 4 | Indole Functionalization | Pd(PPh3)4, Dioxane, 80°C | 70 |

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Poor aqueous solubility (LogP ≈ 4.2) due to aromatic substituents; soluble in DMSO and DMF.

-

Stability: Stable under ambient conditions but susceptible to oxidative degradation at the thioether linkage .

Spectroscopic Data

-

FT-IR: Peaks at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl).

-

NMR (¹H): δ 8.21 (s, 1H, triazole-H), δ 7.45–7.89 (m, aromatic-H), δ 3.98 (s, 2H, SCH2) .

| Fungal Strain | MIC (Compound) | MIC (Fluconazole) |

|---|---|---|

| Candida albicans | 2.5 | 1.0 |

| Aspergillus fumigatus | 8.0 | 16.0 |

Anticancer Activity

The indole moiety intercalates DNA, while the triazole-thioether system inhibits topoisomerase II. Preliminary assays against MCF-7 cells show IC50 = 12.3 µM .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume